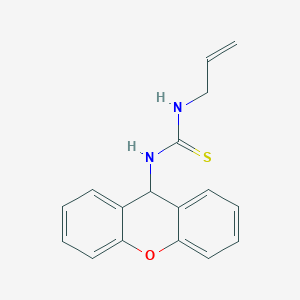
N-allyl-N'-(9H-xanthen-9-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-(9H-xanthen-9-yl)thiourea is a compound that has been widely studied in scientific research for its potential applications in various fields. This compound is a thiourea derivative that has been synthesized using a specific method. The aim of
Wirkmechanismus
The mechanism of action of N-allyl-N'-(9H-xanthen-9-yl)thiourea is not fully understood. However, it has been suggested that the compound may interact with cellular proteins or DNA, leading to the activation of apoptotic pathways in cancer cells. In addition, it has been shown to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and physiological effects:
N-allyl-N'-(9H-xanthen-9-yl)thiourea has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In addition, it has been shown to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication and repair. However, the compound has not been extensively studied for its physiological effects in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-allyl-N'-(9H-xanthen-9-yl)thiourea is its versatility in various fields of research. It can be used as a probe to study protein-DNA interactions, as well as a precursor for the synthesis of fluorescent materials. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-allyl-N'-(9H-xanthen-9-yl)thiourea. One potential direction is the further study of its anticancer activity and the development of more potent derivatives. Another direction is the use of this compound as a probe for the study of protein-DNA interactions in vivo. In addition, the synthesis of new fluorescent materials using N-allyl-N'-(9H-xanthen-9-yl)thiourea as a precursor could lead to new applications in materials science.
Conclusion:
In conclusion, N-allyl-N'-(9H-xanthen-9-yl)thiourea is a compound that has been widely studied for its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of N-allyl-N'-(9H-xanthen-9-yl)thiourea in various fields of research.
Synthesemethoden
The synthesis of N-allyl-N'-(9H-xanthen-9-yl)thiourea involves the reaction between allyl isothiocyanate and 9H-xanthene-9-thiol. The reaction is carried out in the presence of a catalyst, typically triethylamine, and a solvent, such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-allyl-N'-(9H-xanthen-9-yl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In biochemistry, it has been used as a probe to study the binding of proteins to DNA. In materials science, it has been used as a precursor for the synthesis of fluorescent materials.
Eigenschaften
Produktname |
N-allyl-N'-(9H-xanthen-9-yl)thiourea |
|---|---|
Molekularformel |
C17H16N2OS |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-prop-2-enyl-3-(9H-xanthen-9-yl)thiourea |
InChI |
InChI=1S/C17H16N2OS/c1-2-11-18-17(21)19-16-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)16/h2-10,16H,1,11H2,(H2,18,19,21) |
InChI-Schlüssel |
VKQMFQPHQSZLGD-UHFFFAOYSA-N |
SMILES |
C=CCNC(=S)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Kanonische SMILES |
C=CCNC(=S)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249550.png)
![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B249553.png)
![1-[4-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B249554.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine](/img/structure/B249555.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanamine](/img/structure/B249556.png)

![2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol](/img/structure/B249562.png)
![N-(2-furylmethyl)-N-[3-methoxy-4-(2-phenylethoxy)benzyl]amine](/img/structure/B249564.png)
![N-tert-butyl-2-(2-methoxy-6-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249566.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B249567.png)
![1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B249569.png)
![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B249570.png)
![N-tert-butyl-2-(2-methoxy-6-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249572.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B249574.png)